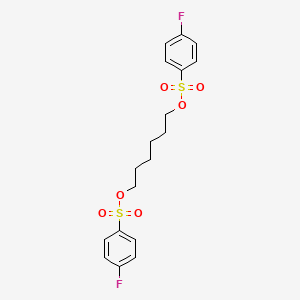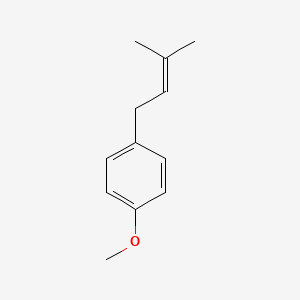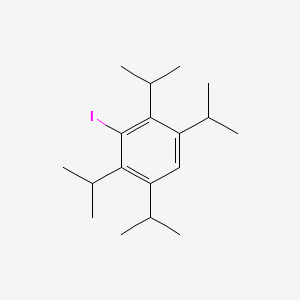
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is an organic compound characterized by the presence of an iodine atom and four isopropyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene typically involves the iodination of 1,2,4,5-tetra(propan-2-yl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of isopropyl groups.
Reduction Reactions: Products include hydrogenated benzene derivatives with the iodine atom replaced by hydrogen.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding, while the isopropyl groups can influence the compound’s hydrophobic interactions and steric effects. These interactions can modulate the compound’s reactivity and binding affinity to various molecular targets, affecting its overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 2-Iodo-1,3,5-tri(propan-2-yl)benzene
- 1,2,4,5-Tetrachloro-3,6-diiodobenzene
Uniqueness
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is unique due to the presence of four isopropyl groups, which provide distinct steric and electronic properties compared to similar compounds with different substituents
Eigenschaften
Molekularformel |
C18H29I |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
3-iodo-1,2,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H29I/c1-10(2)14-9-15(11(3)4)17(13(7)8)18(19)16(14)12(5)6/h9-13H,1-8H3 |
InChI-Schlüssel |
ZVPUAVHCIHWFOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1C(C)C)I)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



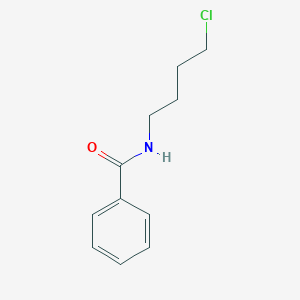
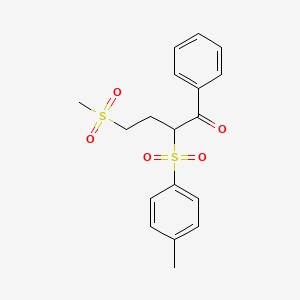


![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
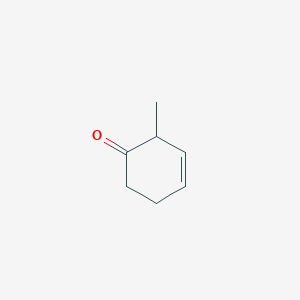
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
